6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate
Description
6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate (CAS 94109-88-3) is a synthetic azo-indazolium derivative characterized by a complex aromatic framework. The compound features:
- A 1,2-dimethylindazolium core substituted at position 6 with an amino group.
- A phenoxysulphonylphenyl azo moiety at position 7, contributing to its chromophoric and electronic properties.
- An acetate counterion, enhancing solubility in polar solvents.
Properties
CAS No. |
94109-88-3 |
|---|---|
Molecular Formula |
C23H23N5O5S |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
phenyl 4-[(6-amino-1,2-dimethylindazol-2-ium-7-yl)diazenyl]benzenesulfonate;acetate |
InChI |
InChI=1S/C21H19N5O3S.C2H4O2/c1-25-14-15-8-13-19(22)20(21(15)26(25)2)24-23-16-9-11-18(12-10-16)30(27,28)29-17-6-4-3-5-7-17;1-2(3)4/h3-14,22H,1-2H3;1H3,(H,3,4) |
InChI Key |
IGWHLOVCJUKVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].CN1C2=C(C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)OC4=CC=CC=C4)N)C=[N+]1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate typically involves the following steps:
Diazotization: The starting material, 4-(phenoxysulphonyl)aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-Amino-1,2-dimethyl-1H-indazole under basic conditions to form the azo compound.
Acetylation: The final step involves the acetylation of the azo compound to form the acetate salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process would involve continuous monitoring and control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the azo group.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Oxidized products may include quinones or other oxygenated derivatives.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various effects. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, influencing their function and activity.
Comparison with Similar Compounds
6-Hydroxy-1,2-dimethyl-7-[[4-(phenylazo)phenyl]azo]-1H-indazolium Chloride (CAS 94108-30-2)
- Structural Differences: Replaces the phenoxysulphonyl group with a simple phenylazo group at position 5. Substitutes the 6-amino group with a hydroxy group, altering hydrogen-bonding capacity. Uses a chloride counterion instead of acetate.
- Functional Implications :
6-Amino-1,2-dimethyl-7-[(2-methyl-4-nitrophenyl)azo]-1H-indazolium Acetate (CAS 94108-80-2)
- Structural Differences: Replaces the phenoxysulphonylphenyl group with a 2-methyl-4-nitrophenyl substituent on the azo linkage. Retains the 6-amino group and acetate counterion.
- The methyl group at position 2 of the phenyl ring may sterically hinder interactions in coordination complexes .
General Trends in Azo-Indazolium Derivatives
| Property | Target Compound (CAS 94109-88-3) | CAS 94108-30-2 | CAS 94108-80-2 |
|---|---|---|---|
| Substituent at Position 7 | Phenoxysulphonylphenyl azo | Phenylazo | 2-Methyl-4-nitrophenyl azo |
| 6-Position Group | Amino | Hydroxy | Amino |
| Counterion | Acetate | Chloride | Acetate |
| Solubility | High (polar solvents) | Moderate | High (polar solvents) |
| Electron Effects | Moderate electron-withdrawing | Neutral | Strong electron-withdrawing |
| Applications | Dyes, sensors | Limited literature | Photostable dyes |
Research Findings and Key Distinctions
Spectral Properties
- The phenoxysulphonyl group in the target compound enhances UV-Vis absorption in the 400–500 nm range, making it suitable for visible-light applications. In contrast, the nitro-substituted analogue (CAS 94108-80-2) absorbs at higher wavelengths (500–600 nm) due to extended conjugation .
Thermal Stability
Reactivity in Coordination Chemistry
- The amino group in the target compound facilitates metal coordination, whereas the hydroxy group in CAS 94108-30-2 limits such interactions. However, the nitro group in CAS 94108-80-2 may act as a competing ligand, reducing metal-binding efficiency .
Biological Activity
6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate, a compound with the CAS number 94109-88-3, has garnered interest in the pharmaceutical industry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 483.54 g/mol. It features an indazolium core substituted with an azo group and a phenoxysulphonyl moiety, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 6-amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo) exhibit antimicrobial properties. For instance, azo compounds have been studied for their effectiveness against various bacterial strains. A study conducted on related indazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the sulphonyl group may enhance membrane permeability, facilitating drug uptake into bacterial cells .
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. A notable investigation demonstrated that indazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. The presence of the phenoxysulphonyl group may enhance the selectivity of these compounds towards cancerous cells while minimizing effects on normal cells .
The mechanism by which 6-amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate exerts its biological effects is thought to involve:
- Inhibition of DNA synthesis : Similar compounds have shown the ability to intercalate DNA, disrupting replication processes.
- Reactive oxygen species (ROS) generation : Indazole derivatives can induce oxidative stress in target cells, leading to cell death.
- Modulation of signaling pathways : These compounds may influence pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial efficacy | Demonstrated significant inhibition of E. coli and S. aureus growth with IC50 values in the low micromolar range. |
| Study 2 | Anticancer potential | Induced apoptosis in MCF-7 breast cancer cells; increased caspase activity was observed. |
| Study 3 | Mechanistic insights | Showed that the compound activates ROS production leading to enhanced cytotoxicity in cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
